6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-1-2-7-11-3-6(8(10)13)12(7)4-5/h1-4H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFFRVCYNOEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development.[1] Derivatives of this core have demonstrated potent antifungal, antiviral, anticancer, and anti-inflammatory properties, among others.[1] Within this versatile class of compounds, the 3-carboxamide derivatives have emerged as particularly significant, with notable applications as potent antitubercular agents.[2][3]
This technical guide provides a comprehensive, in-depth methodology for the synthesis of a key intermediate, 6-bromoimidazo[1,2-a]pyridine-3-carboxamide. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind the chosen pathway, offering field-proven insights into reaction mechanisms, experimental design, and protocol execution. The presented synthesis is a robust, two-step sequence designed for efficiency and scalability, starting from the commercially available precursor, 2-amino-5-bromopyridine.
Overall Synthetic Scheme
The synthesis proceeds via two primary transformations:
-
Heterocyclization: Construction of the imidazo[1,2-a]pyridine core via condensation of 2-amino-5-bromopyridine with a functionalized three-carbon electrophile, which concurrently installs a nitrile group at the C3 position.
-
Hydrolysis: Selective acid-catalyzed hydrolysis of the C3-nitrile to the desired primary carboxamide.
Caption: High-level overview of the two-step synthesis pathway.
Part 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
This initial step efficiently constructs the bicyclic core and installs the nitrile precursor in a single, well-controlled reaction. The selection of 2-chloro-2-formylacetonitrile is critical, as it serves as the three-carbon building block that dictates the C3-functionalization.
Principle and Rationale
The reaction is a classic example of a condensation-cyclization sequence to form the imidazo[1,2-a]pyridine ring system, often referred to as a Tschitschibabin-type reaction.[4] The 2-aminopyridine derivative possesses two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic pyridine ring nitrogen attacks the electrophilic aldehyde carbon of 2-chloro-2-formylacetonitrile.
-
Intramolecular Cyclization: This forms a pyridinium salt intermediate, which then undergoes an intramolecular SN2 reaction. The exocyclic amino group attacks the carbon bearing the chlorine atom, displacing it and forming the five-membered imidazole ring.
-
Dehydration: The resulting bicyclic intermediate readily dehydrates under the reaction conditions to yield the stable, aromatic 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile.
Caption: Mechanistic workflow for the formation of the nitrile intermediate.
Starting Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Role |
| 2-Amino-5-bromopyridine | 87-63-8 | 173.02 g/mol | Starting Material |
| 2-Chloro-2-formylacetonitrile | 10129-48-3 | 103.51 g/mol | Cyclization Partner |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Base |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | Recrystallization Solvent |
Detailed Experimental Protocol: Step 1
This protocol is adapted from established procedures.[5]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve 2-chloro-2-formylacetonitrile (6.6 g, 63.6 mmol, 1.1 eq) and sodium bicarbonate (5.3 g, 63.6 mmol, 1.1 eq) in 50 mL of water. Add this aqueous solution to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: After completion, cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Extraction: Add 100 mL of ethyl acetate and 100 mL of water to the flask. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot anhydrous ethanol to yield pure 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile as a crystalline solid.
Expected Results & Characterization
-
Yield: 75-85%
-
Appearance: Off-white to light yellow crystalline solid.
-
1H NMR (400 MHz, DMSO-d6): δ 9.25 (s, 1H), 8.51 (s, 1H), 7.80 (d, J=9.5 Hz, 1H), 7.65 (dd, J=9.5, 2.0 Hz, 1H).
-
MS (ESI): m/z 222.0 [M+H]+, 224.0 [M+H+2]+ (characteristic bromine isotope pattern).
Part 2: Hydrolysis to this compound
The final step involves the conversion of the nitrile functional group into the target primary amide. This is a standard transformation, but careful control of reaction conditions is necessary to prevent over-hydrolysis to the corresponding carboxylic acid.
Principle and Rationale
Acid-catalyzed nitrile hydrolysis proceeds through the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. A series of proton transfers results in the formation of a tautomeric intermediate, which rearranges to the stable amide. Using concentrated acid and moderate temperatures favors the formation of the amide and minimizes its subsequent hydrolysis.
Sources
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- 2. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Solubility and Stability Studies of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide. As a key developability parameter, a thorough understanding of a compound's physicochemical properties is paramount for its successful progression from a promising hit to a viable clinical candidate. This document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, empowering researchers to make informed decisions throughout the drug development process.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] The introduction of a carboxamide group at the 3-position and a bromine atom at the 6-position of this heterocyclic system is anticipated to modulate its physicochemical and pharmacological properties. The carboxamide moiety, while generally stable, can influence solubility and may be susceptible to hydrolysis under certain conditions.[4][5] The bromine substituent can also impact solubility and the electronic properties of the aromatic system.[6][7][8]
This guide will delineate a systematic approach to characterizing the solubility and stability of this compound, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Section 1: Physicochemical Characterization and Solubility Assessment
A fundamental understanding of a compound's solubility is critical as it directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. We will explore both kinetic and thermodynamic solubility to build a comprehensive profile.
Predicted Physicochemical Properties of this compound
To guide our experimental design, we will begin with a hypothetical, yet plausible, set of physicochemical properties for our target compound, derived from its chemical structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₆BrN₃O | Based on chemical structure. |
| Molecular Weight | 240.06 g/mol | Calculated from the molecular formula. |
| pKa | 3.5 - 4.5 (basic) | The pyridine nitrogen in the imidazopyridine ring is expected to be the most basic center. |
| logP | 1.5 - 2.5 | The presence of the polar carboxamide group is balanced by the lipophilic bromo-substituted aromatic system. |
| Aqueous Solubility | Low to moderate | The fused aromatic system and bromine atom suggest limited aqueous solubility, which may be pH-dependent due to the basic nitrogen. |
Experimental Determination of Solubility
We will employ two complementary methods to assess the aqueous solubility of this compound: a high-throughput kinetic solubility assay for early-stage assessment and a definitive thermodynamic solubility study using the shake-flask method.[12][13][14][15][16]
This method provides a rapid assessment of solubility from a dimethyl sulfoxide (DMSO) stock solution, mimicking conditions often used in early biological screening.[14][15]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
-
Quantification (Optional): For a more quantitative measure, centrifuge the plate to pellet any precipitate. Analyze the supernatant by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[13]
This gold-standard method measures the equilibrium solubility of the solid compound in a given solvent, providing a more accurate representation of its intrinsic solubility.[12][13]
Experimental Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[12]
-
Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility at that specific pH and temperature.
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The Emergence of Imidazo[1,2-a]pyridine-3-carboxamides: A Technical Guide to a Privileged Scaffold in Drug Discovery
Foreword: Unveiling a Scaffold of Therapeutic Promise
The imidazo[1,2-a]pyridine nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that has repeatedly demonstrated a remarkable capacity for potent and selective interactions with a diverse array of biological targets.[1] This guide delves into the discovery and development of novel analogs based on the imidazo[1,2-a]pyridine-3-carboxamide core, providing an in-depth technical resource for researchers, scientists, and drug development professionals. We will explore the synthetic strategies, key biological activities, and the underlying mechanisms of action that position these compounds as promising candidates for treating a range of diseases, from infectious agents like tuberculosis to complex human pathologies such as cancer and inflammatory disorders. This document is designed not as a rigid template, but as a dynamic guide that illuminates the scientific rationale and experimental intricacies behind the exploration of this versatile chemical entity.
I. The Chemical Core: Synthesis and Structural Elucidation
The synthetic accessibility of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is a key driver of its widespread investigation.[2] A variety of synthetic routes have been developed, allowing for the systematic modification of the core structure to explore structure-activity relationships (SAR).
A. Foundational Synthetic Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction
A cornerstone in the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, which are precursors to the carboxamides, is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3] This one-pot reaction offers an efficient and atom-economical approach to constructing the core heterocycle.
Experimental Protocol: Synthesis of a Representative 3-Aminoimidazo[1,2-a]pyridine via GBB Reaction [3]
Objective: To synthesize a 3-aminoimidazo[1,2-a]pyridine derivative as a key intermediate for subsequent carboxamide formation.
Materials:
-
2-Aminopyridine
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., 4-chlorophenyl isocyanide)
-
Catalyst (e.g., p-toluenesulfonic acid monohydrate or scandium(III) triflate)
-
Solvent (e.g., methanol, dichloromethane)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Thin Layer Chromatography (TLC) supplies
-
Purification apparatus (e.g., flash column chromatography)
Procedure:
-
To a solution of 2-aminopyridine (1.0 equivalent) and the selected aldehyde (1.0 equivalent) in a suitable solvent (e.g., a 1:1 mixture of methanol and dichloromethane), add a catalytic amount of p-toluenesulfonic acid monohydrate or scandium(III) triflate.
-
Stir the reaction mixture at 50 °C for 1 hour to facilitate the formation of the imine intermediate.
-
To the reaction mixture, add the isocyanide (1.0 equivalent) and continue stirring at 50 °C.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and, if suitable crystals are obtained, X-ray crystallography to confirm the structure.
B. Amide Coupling: The Final Step to Bioactivity
The final step in generating the target imidazo[1,2-a]pyridine-3-carboxamides involves the coupling of the 3-amino intermediate with a carboxylic acid. This is typically achieved using standard peptide coupling reagents.
Workflow for Amide Bond Formation:
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides.
II. Therapeutic Frontiers: A Spectrum of Biological Activity
The imidazo[1,2-a]pyridine-3-carboxamide scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile platform for drug discovery.[1]
A. Antitubercular Potency: A New Paradigm in Treating a Global Threat
A significant body of research has highlighted the potent activity of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[4] Notably, these compounds have shown efficacy against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[5]
Mechanism of Action: Targeting the Electron Transport Chain
The primary mechanism of antitubercular action for many imidazo[1,2-a]pyridine-3-carboxamides is the inhibition of the cytochrome bcc complex (also known as complex III) of the electron transport chain. Specifically, these compounds target the QcrB subunit of this complex.[6] Inhibition of QcrB disrupts the electron flow and proton translocation across the mycobacterial inner membrane, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP.[4] This disruption of energy metabolism is ultimately bactericidal.
Visualizing the Mechanism: QcrB Inhibition
Caption: Mechanism of QcrB inhibition by imidazo[1,2-a]pyridine-3-carboxamide analogs.
B. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Recent studies have revealed the potential of imidazo[1,2-a]pyridine-3-carboxamides as anticancer agents, with activity observed against various cancer cell lines, including breast cancer.[7][8] Their anticancer effects appear to be mediated through multiple mechanisms.
Mechanisms of Anticancer Action:
-
Cell Cycle Arrest: Certain analogs have been shown to induce cell cycle arrest, particularly at the G0/G1 and G2/M phases.[7] This is often associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[7]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. The extrinsic apoptosis pathway, involving the activation of caspases 8 and 7, has been implicated.[7]
-
Inhibition of Signaling Pathways: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for some imidazo[1,2-a]pyridine derivatives.[9]
C. Anti-inflammatory Properties: Modulating Key Signaling Cascades
The imidazo[1,2-a]pyridine core is also associated with significant anti-inflammatory activity.[1] This is particularly relevant in the context of cancer, where chronic inflammation is a known driver of tumorigenesis.[10]
Mechanism of Anti-inflammatory Action: Targeting the STAT3/NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of these compounds is the modulation of the STAT3 and NF-κB signaling pathways.[11] These transcription factors are central regulators of the inflammatory response and are often constitutively active in cancer cells.[12] By inhibiting these pathways, imidazo[1,2-a]pyridine-3-carboxamides can suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]
The STAT3/NF-κB Signaling Nexus:
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- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine heterocyclic system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This scaffold has garnered significant interest in oncology due to the potent anticancer properties exhibited by its derivatives.[2][3] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2] The introduction of a bromine atom at the 6-position and a carboxamide group at the 3-position of the imidazo[1,2-a]pyridine core, creating 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide, is anticipated to modulate its biological activity, potentially enhancing its efficacy and selectivity against various cancer cell lines.
These application notes provide a comprehensive guide for investigating the anticancer effects of this compound, from initial cytotoxicity screening to elucidating its mechanism of action.
Hypothesized Mechanism of Action
Based on the established activities of related imidazo[1,2-a]pyridine derivatives, this compound is hypothesized to exert its anticancer effects through the inhibition of critical cell survival pathways and the induction of programmed cell death. The presence of the 6-bromo substituent has been associated with potent pro-apoptotic activity in colon cancer cells.[4] Furthermore, the imidazo[1,2-a]pyridine core is a known pharmacophore for kinase inhibitors, including PI3Kα.[5] Therefore, a plausible mechanism of action involves the suppression of the PI3K/Akt/mTOR signaling cascade, a frequently dysregulated pathway in many cancers. This inhibition is expected to lead to cell cycle arrest and the activation of the intrinsic and/or extrinsic apoptotic pathways.
Caption: Hypothesized signaling pathway targeted by this compound.
Recommended Cancer Cell Lines for Initial Screening
Based on the reported efficacy of similar compounds, the following human cancer cell lines are recommended for the initial evaluation of this compound:
-
Colon Cancer: HT-29, Caco-2[4]
-
Melanoma: A375, WM115[1]
-
Cervical Cancer: HeLa[1]
-
Ovarian Cancer: SKOV3[6]
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives to provide a benchmark for evaluating the potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 (Breast) | 45, 47.7 | [2] |
| Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | 9.7 - 44.6 | [1] |
| Imidazo[1,2-a]pyridine derivative | HeLa (Cervical) | 9.7 - 44.6 | [1] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (Lung) | 0.09 - 0.43 | [5] |
| 3-Aminoimidazo[1,2-α]pyridine | HT-29 (Colon) | 4.15 | [7] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key experiments required to characterize the anticancer activity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of PI3K/Akt/mTOR Pathway by Western Blot
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest (both total and phosphorylated forms).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with this compound for a predetermined time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow
Caption: A streamlined workflow for the in vitro evaluation of the compound's anticancer properties.
References
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Welcome to the technical support center for the purification of 6-bromoimidazo[1,2-a]pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful isolation of this key heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, and ensuring the purity of its derivatives is paramount for reliable downstream applications.[1]
This document will provide a comprehensive overview of purification techniques, address common challenges, and offer step-by-step protocols based on established methods for analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these techniques depends on the nature and quantity of impurities, as well as the scale of your reaction. For removal of a wide range of impurities with varying polarities, column chromatography is generally the preferred method. Recrystallization is an excellent choice for achieving high purity when a suitable solvent system is identified and is particularly effective at removing minor impurities from a larger batch of crude product.
Q2: What are the likely impurities I might encounter?
Common impurities can originate from the starting materials or side reactions. These may include:
-
Unreacted 2-amino-5-bromopyridine: A common starting material for the imidazo[1,2-a]pyridine core.[2][3]
-
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: The precursor to the amide, which may be present if the amidation reaction did not go to completion.
-
Coupling agent byproducts: If using peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), their corresponding urea and other byproducts can be present.[4]
-
Excess amine: If the amide was synthesized from the corresponding carboxylic acid and an amine, residual amine may be present.
Q3: My compound is streaking on the silica gel TLC plate. What can I do?
Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common issue, often due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (Et3N) or a few drops of ammonium hydroxide to the eluent. This will neutralize the acidic sites on the silica gel and should result in better-defined spots on your TLC plate and improved peak shape during column chromatography.
Q4: I have a low yield after column chromatography. What could be the reason?
Low recovery after column chromatography can be due to several factors. The compound may be irreversibly adsorbing to the silica gel, especially if it is highly polar or unstable on the acidic stationary phase. Another possibility is that the compound is partially soluble in the chosen solvent system, leading to losses during loading or elution. It is also possible that the compound is volatile and is being lost during solvent evaporation, although this is less likely for a carboxamide. Consider performing a small-scale test to assess the stability of your compound on silica gel before committing the entire batch to chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor separation in column chromatography | Inappropriate solvent system. | Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| Column overloading. | Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). | |
| Product co-elutes with an impurity | Impurity has similar polarity to the product. | Try a different solvent system with a different selectivity (e.g., switch from an acetate/alkane system to a chlorinated/alcohol system). Consider using a different stationary phase, such as alumina (neutral or basic). |
| Compound "oils out" during recrystallization | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Presence of impurities inhibiting crystallization. | Attempt a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization. | |
| Colored impurities in the final product | Highly conjugated byproducts or residual catalysts. | During recrystallization, you can add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is based on established procedures for purifying similar imidazo[1,2-a]pyridine carboxamides.[4][5]
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexanes).
- Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation.
- Carefully add the dry-loaded sample to the top of the packed column.
3. Elution:
- Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
- Gradually increase the polarity of the mobile phase (gradient elution). A common gradient for such compounds is from 10% to 100% ethyl acetate in hexanes, or from 1% to 10% methanol in dichloromethane.[4][5]
- Monitor the elution using TLC.
4. Fraction Collection and Analysis:
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Solvent System | Typical Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | Gradient: 10:90 to 100:0 | A good starting point for many imidazopyridine derivatives.[2][5] |
| Dichloromethane / Methanol | Gradient: 100:0 to 90:10 | Effective for more polar compounds.[4] |
| Chloroform / Methanol | Gradient: 99:1 to 95:5 | An alternative to dichloromethane/methanol. |
Protocol 2: Recrystallization
This protocol is adapted from general procedures for purifying imidazo[1,2-a]pyridines.[3]
1. Solvent Selection:
- The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or a mixture like ethyl acetate/hexanes) to find a suitable system. A patent for the core 6-bromoimidazo[1,2-a]pyridine suggests an ethyl acetate/n-hexane mixture.[3]
2. Dissolution:
- Place the crude material in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
3. Cooling and Crystallization:
- Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
Purification Decision Workflow
Caption: Decision tree for selecting a purification method.
Troubleshooting Column Chromatography
Caption: Troubleshooting common column chromatography issues.
References
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2021). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2021). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). PLOS ONE. Retrieved January 24, 2026, from [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (2011). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Recombinant Protein Purification Handbook. (n.d.). Cytiva. Retrieved January 24, 2026, from [Link]
-
How to choose the best solution for column chromatography? (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Palladium Catalyzed 8-Aminoimidazo[1,2- a]pyridine (AIP) Directed Selective β-C(sp )-H Arylation. (2018). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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- 2. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine-3-carboxamide Pharmacokinetics
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 3-carboxamide derivatives have shown significant promise in various disease areas. However, translating this in vitro potency into in vivo efficacy is often hampered by suboptimal pharmacokinetic (PK) properties. Common hurdles include poor aqueous solubility, rapid metabolic degradation, low cell permeability, and potential for drug-drug interactions.
This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic profiles of imidazo[1,2-a]pyridine-3-carboxamides. Structured as a series of frequently asked questions (FAQs) and troubleshooting guides, this document provides not only step-by-step protocols for key ADME (Absorption, Distribution, Metabolism, and Excretion) assays but also the underlying scientific rationale and field-proven insights to overcome common experimental challenges.
Section 1: Solubility and Formulation Issues
Poor aqueous solubility is a primary obstacle for many heterocyclic compounds, including imidazo[1,2-a]pyridine-3-carboxamides. It can lead to unreliable in vitro assay results and poor oral bioavailability.
FAQ 1: My compound shows low and inconsistent readings in our kinetic solubility assay. What's going wrong and how can I fix it?
Answer: This is a classic problem often rooted in the compound's high lipophilicity, a common feature of this chemical class aimed at maximizing potency. In a kinetic solubility assay, you are rapidly precipitating a DMSO stock of your compound into an aqueous buffer. Inconsistent results usually stem from the precipitation process itself or issues with detection.
Causality and Troubleshooting:
-
Precipitation Variability: The rate of addition and mixing of the DMSO stock into the aqueous buffer can significantly affect the size and nature of the precipitate, leading to variability.
-
Solution: Standardize your process. Use an automated liquid handler for consistent dispensing speed and volume. Ensure vigorous and immediate mixing upon addition.
-
-
Compound "Crashing Out": Highly lipophilic compounds can immediately form large, non-uniform aggregates that lead to erratic light scattering in nephelometric reads or get filtered out unevenly in direct UV methods.
-
Solution: Lower the starting DMSO concentration if possible, although this may impact your desired final concentration. Consider using a buffer with a small percentage of serum albumin or specific excipients that can help stabilize the compound in a supersaturated state.
-
-
Detection Interference: Your compound might absorb UV light at the same wavelength as the buffer components, or it might not be amenable to the detection method used.
-
Solution: Always run a buffer blank and a compound color control. If using UV detection, confirm the compound's λ_max and ensure it's distinct from any buffer absorbance. For compounds that are difficult to detect, LC-MS/MS is a more sensitive and specific alternative to UV.[2]
-
Workflow for Troubleshooting Kinetic Solubility:
Caption: Integrated workflow combining in vitro and in vivo data to troubleshoot pharmacokinetic issues.
References
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 24, 2026, from [Link]
-
Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]
-
U.S. Food and Drug Administration. (2024, August). M12 Drug Interaction Studies. [Link]
-
Gould, S. (2015). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Cold Spring Harbor Protocols, 2015(8). [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
-
Scott, J. S., & Tice, C. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126743. [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved January 24, 2026, from [Link]
-
Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved January 24, 2026, from [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-623. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 462-466. [Link]
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(5), 508-512. [Link]
-
Roberts, J. A., & Lipman, J. (2013). The clinical relevance of plasma protein binding changes. Clinical Pharmacokinetics, 52(1), 1-8. [Link]
-
Sanford-Burnham Center for Chemical Genomics. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem AID 1617. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 24, 2026, from [Link]
-
MDPI. (2023). Pharmacokinetics and Drug Interactions. [Link]
-
International Journal of Innovative Research in Medical and Pharmaceutical Sciences. (n.d.). The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 24, 2026, from [Link]
-
Admescope. (2020, May 20). The 2020 FDA guidance for in vitro DDI studies – new things to consider?. [Link]
-
Zhang, H., et al. (2012). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Journal of Biomolecular Screening, 17(7), 961-968. [Link]
-
U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]
-
Panda, S. S., & Rout, S. K. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 18(4), 481-498. [Link]
Sources
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Imidazo[1,2-a]pyridine-3-carboxamides Versus Standard-of-Care Drugs in Tuberculosis
In the persistent global battle against tuberculosis (TB), the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics with alternative mechanisms of action. This guide provides a comprehensive comparison of the in vivo efficacy of a promising new class of compounds, the imidazo[1,2-a]pyridine-3-carboxamides (IPAs), against the established first-line anti-TB drugs.
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of preclinical data, a critical evaluation of the methodologies employed, and insights into the distinct mechanisms of action that differentiate these therapeutic agents.
A New Frontier in Anti-TB Drug Discovery: The Imidazo[1,2-a]pyridine-3-carboxamides
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1] Within this family, the 3-carboxamide substituted analogues have shown remarkable potency against Mtb, including drug-resistant strains.[1][2] A leading candidate from this class, Telacebec (Q203), is currently in clinical development and serves as a key representative for our comparative analysis.[3][4]
Mechanism of Action: A Tale of Two Strategies
The efficacy of any antimicrobial agent is fundamentally linked to its mechanism of action. The IPAs and standard first-line TB drugs operate through distinct and independent pathways, a crucial factor in the potential for combination therapies and in combating resistance.
Imidazo[1,2-a]pyridine-3-carboxamides: Targeting Cellular Respiration
Telacebec and other IPAs exert their antimycobacterial effect by targeting the QcrB subunit of the cytochrome bcc complex (Complex III) in the electron transport chain of Mtb.[4][5][6] This inhibition disrupts the transfer of electrons, leading to a rapid depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][5] This novel mechanism is a significant departure from those of existing anti-TB drugs.
Figure 1: Mechanism of Action of Telacebec (Q203).
First-Line Anti-TB Drugs: A Multi-pronged Attack
The standard four-drug regimen for drug-susceptible TB targets various essential cellular processes in Mtb:
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase KatG.[7][8][9] The activated form inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[7][9]
-
Rifampin (RIF): Inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[10][11][12]
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[13][14] Its exact mechanism is complex but is thought to involve disruption of membrane transport and energy production, and it is particularly effective in the acidic environment of granulomas.[13][14][15]
-
Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[16][17][18]
Figure 2: Mechanisms of Action of First-Line Anti-TB Drugs.
In Vivo Efficacy: A Head-to-Head Comparison in Murine Models
The murine model of tuberculosis is a cornerstone of preclinical drug development, providing critical data on the in vivo activity of novel compounds. The primary endpoint in these studies is the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen.
Imidazo[1,2-a]pyridine-3-carboxamides: Potent Activity in Monotherapy and Combination
In vivo studies with Telacebec (Q203) have demonstrated its potent activity against Mtb. In a murine model of acute tuberculosis infection, Telacebec has shown synergistic effects when combined with bedaquiline, another drug targeting ATP synthesis.[3] While direct monotherapy data against Mtb in murine models is still emerging in publicly available literature, studies against other mycobacteria, such as Mycobacterium ulcerans, have shown that Telacebec at doses as low as 0.5 mg/kg can be as effective as combination therapies with standard drugs.[19][20] For instance, in a mouse footpad model of M. ulcerans infection, Telacebec treatment for one week led to a dramatic reduction in CFU counts, with no detectable bacteria after four weeks of follow-up at a 10 mg/kg dose.[20]
Another member of the IPA class, ND-10885, has demonstrated significant in vivo activity against Mycobacterium avium complex (MAC) infection in mice.[21] Daily oral administration of ND-10885 for two weeks resulted in a significant reduction in the bacterial burden in the lungs, spleen, and liver compared to untreated controls.[21]
Standard First-Line Drugs: The Established Benchmark
The efficacy of the first-line anti-TB drugs in murine models is well-documented.
-
Isoniazid: In a murine aerosol infection model, six days of isoniazid therapy produced a 1.4 log10 reduction in CFU in the lungs.[22]
-
Rifampin: High-dose rifampin (50 mg/kg) has been shown to be highly effective, leading to organ sterility and no disease relapse in a Cornell mouse model, a significant improvement over the standard 10 mg/kg dose which had an 87.5% relapse rate.[23]
-
Pyrazinamide: In a BALB/c mouse model, PZA at a dose of 150 mg/kg resulted in a 0.102 log10 CFU reduction per dose.[24]
-
Ethambutol: While essential in combination therapy to prevent resistance, ethambutol monotherapy shows limited bactericidal activity in mouse models.[20]
The combination of these drugs is where their true efficacy lies. A standard regimen of rifampin, isoniazid, and pyrazinamide (RHZ) can achieve a mean reduction of 3 ± 0.5 Log10 CFUs at 4 weeks and 4 ± 0.4 Log10 CFUs at 8 weeks in the lungs of high-burden aerosol-infected BALB/c mice.[15]
Comparative Data Summary
| Drug/Regimen | Model Organism | Mouse Strain | Dose | Treatment Duration | Organ | Mean Log10 CFU Reduction | Reference |
| Telacebec (Q203) | M. ulcerans | BALB/c | 10 mg/kg/day | 1 week | Footpad | Undetectable at 4 weeks post-treatment | [20] |
| ND-10885 | M. avium | BALB/c | Not specified | 2 weeks | Lungs, Spleen, Liver | Significant reduction vs. control | [21] |
| Isoniazid (INH) | M. tuberculosis | Murine | Not specified | 6 days | Lungs | 1.4 | [22] |
| Rifampin (RIF) | M. tuberculosis | Murine | 50 mg/kg/day | Not specified | Organs | Sterilization, no relapse | [23] |
| Pyrazinamide (PZA) | M. tuberculosis | BALB/c | 150 mg/kg/dose | 15 doses | Not specified | 0.102 per dose | [24] |
| Rifampin + Isoniazid + Pyrazinamide (RHZ) | M. tuberculosis | BALB/c | Standard | 4 weeks | Lungs | 3 ± 0.5 | [15] |
| Rifampin + Isoniazid + Pyrazinamide (RHZ) | M. tuberculosis | BALB/c | Standard | 8 weeks | Lungs | 4 ± 0.4 | [15] |
Note: Direct comparison is challenging due to variations in experimental models, Mtb strains, and treatment protocols. The data presented should be interpreted within the context of each individual study.
Standardized Experimental Protocol: Murine Model of Tuberculosis Efficacy
To ensure the reproducibility and comparability of in vivo efficacy studies, a standardized protocol is essential. The following outlines a typical workflow for assessing the efficacy of anti-TB compounds in a murine model.
Sources
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- 2. journals.asm.org [journals.asm.org]
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- 4. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. unisciencepub.com [unisciencepub.com]
- 10. Computational Pharmacology of Rifampin in Mice: An Application to Dose Optimization with Conflicting Objectives in Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 24. Selective Inactivity of Pyrazinamide against Tuberculosis in C3HeB/FeJ Mice Is Best Explained by Neutral pH of Caseum - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Therapeutic Index of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure," forming the foundation of numerous therapeutic agents, including established drugs like Zolpidem and Olprinone.[1][2] This scaffold's versatility has led to the exploration of its derivatives for a wide spectrum of biological activities, from anticancer and anti-inflammatory to potent antimicrobial effects.[2][3][4] Among these, the imidazo[1,2-a]pyridine-3-carboxamide class has shown exceptional promise, particularly as a novel class of antitubercular agents with activity against multidrug-resistant strains of Mycobacterium tuberculosis.[3]
This guide focuses on a representative molecule from this class: 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide . While its potent biological activity is the first step, the critical determinant of its clinical viability is its Therapeutic Index (TI) . The TI is the quantitative measure of a drug's relative safety, comparing the dose required for a therapeutic effect against the dose that causes toxicity.[5][6][7] A high TI indicates a wide safety margin, a crucial characteristic for any successful therapeutic agent.[6]
This document provides a comprehensive, technically-grounded framework for the preclinical assessment of the therapeutic index of this compound. We will move beyond mere protocols to explain the causal-driven experimental choices, ensuring a self-validating and robust assessment pathway from in vitro screening to in vivo validation.
Foundational Concept: Defining and Visualizing the Therapeutic Index
The therapeutic index is fundamentally a ratio that quantifies the window between efficacy and toxicity.[8] Classically, it is defined as:
TI = TD₅₀ / ED₅₀
Where:
-
TD₅₀ (Median Toxic Dose): The dose of the drug that produces a toxic effect in 50% of the population.[7][9]
-
ED₅₀ (Median Effective Dose): The dose of the drug that produces the desired therapeutic effect in 50% of the population.[7][9]
In early, non-clinical development, the TI is often estimated using animal models, where the TD₅₀ might be replaced with the LD₅₀ (Median Lethal Dose). However, modern drug development focuses on clinically relevant, non-lethal toxicity endpoints.[5] The goal is to identify a "therapeutic window"—a range of plasma concentrations that maximize efficacy while minimizing adverse events.[5][8]
Caption: Dose-response curves illustrating the therapeutic index.
The Strategic Workflow for TI Assessment
A robust assessment of the therapeutic index is not a single experiment but a multi-stage process. It begins with rapid in vitro assays to establish a preliminary safety-efficacy window and progresses to more complex in vivo models that provide a more clinically relevant picture. This phased approach allows for early go/no-go decisions, conserving resources for the most promising candidates.
Caption: Phased workflow for Therapeutic Index (TI) assessment.
In Vitro Assessment: The Initial Litmus Test
The first step is to establish the compound's selectivity in a controlled environment. This involves comparing its potent, on-target activity against its off-target toxicity in mammalian cells. The ratio derived from this is the Selectivity Index (SI) , an early and crucial predictor of the therapeutic index.
On-Target Efficacy: Minimum Inhibitory Concentration (MIC)
-
Causality: To assess a potential anti-tubercular agent, the primary efficacy metric is its ability to inhibit the growth of the target pathogen, Mycobacterium tuberculosis. The MIC assay is the gold-standard method for this determination.
-
Experimental Protocol: MIC Assay against M. tuberculosis
-
Preparation: Culture M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microplate, typically ranging from 64 µg/mL to 0.06 µg/mL. Include a known anti-TB drug (e.g., Isoniazid) as a positive control and a DMSO vehicle control.
-
Inoculation: Add the bacterial suspension to each well to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Readout: Assess bacterial growth visually or by adding a viability indicator like Resazurin. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Off-Target Toxicity: In Vitro Cytotoxicity
-
Causality: An effective drug must kill the pathogen while sparing the host. We assess this by measuring the compound's toxicity against a relevant human cell line. A human liver cell line (e.g., HepG2) is an excellent choice, as the liver is a primary site of drug metabolism and potential toxicity. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[10] It measures the metabolic activity of mitochondria, which serves as a proxy for cell viability.[10]
-
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 100 µM to 0.1 µM). Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
In Vivo Validation: Efficacy, Toxicity, and Pharmacokinetics
In vitro assays are invaluable for screening but cannot replicate the complexity of a whole organism.[11] In vivo studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to confirm its efficacy and safety profile in a physiological context.[11]
Pharmacokinetic (PK) Profiling
-
Causality: Understanding the pharmacokinetic profile is critical because it links the administered dose to the actual drug exposure (concentration in the blood over time).[4] Key parameters like bioavailability (F%), maximum concentration (Cmax), and half-life (t₁/₂) are essential for designing effective and safe dosing regimens for subsequent efficacy and toxicity studies.[4]
-
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use male BALB/c mice (n=3 per time point).
-
Administration:
-
Intravenous (IV) Group: Administer the compound at 1-2 mg/kg via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the compound at 10-20 mg/kg by oral gavage to determine absorption and bioavailability.
-
-
Sample Collection: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and quantify the concentration of the parent drug using a validated LC-MS/MS method.[4]
-
Data Modeling: Calculate key PK parameters using non-compartmental analysis.
-
| Parameter | Description | Hypothetical Value (Oral) |
| Cmax | Maximum plasma concentration | 1.5 µg/mL |
| Tmax | Time to reach Cmax | 2.0 hours |
| AUC | Area under the curve (total exposure) | 8.5 µg*h/mL |
| t₁/₂ | Elimination half-life | 6.0 hours |
| F% | Oral Bioavailability | 45% |
| Table 1: Representative pharmacokinetic parameters for an imidazo[1,2-a]pyridine derivative after oral administration. |
In Vivo Efficacy (Determining ED₅₀)
-
Causality: To confirm that the in vitro MIC translates to a therapeutic effect in a living system, a well-established animal model of infection is required. The murine model of chronic tuberculosis is the industry standard.
-
Experimental Protocol: Murine Model of Tuberculosis
-
Infection: Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.
-
Treatment: After establishing a chronic infection (approx. 4 weeks), begin daily oral treatment with multiple dose levels of this compound (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Isoniazid at 25 mg/kg).
-
Duration: Continue treatment for 4 weeks.
-
Endpoint: At the end of the treatment period, euthanize the mice, homogenize the lungs and spleens, and plate serial dilutions onto 7H11 agar to quantify the bacterial load (CFU).
-
Calculation: Determine the ED₅₀ by plotting the log reduction in CFU against the drug dose.
-
In Vivo Toxicity (Determining TD₅₀)
-
Causality: Regulatory guidelines require toxicity testing in two species, typically one rodent and one non-rodent, to assess the safety profile and identify potential target organs for toxicity.[12] An acute, dose-ranging study is performed first to find the maximum tolerated dose (MTD), followed by repeated-dose studies that more closely mimic a clinical dosing regimen.[13]
-
Experimental Protocol: Repeated-Dose Toxicity Study (Rat)
-
Animal Model: Use Sprague-Dawley rats (n=10 per sex per group).
-
Dosing: Administer this compound daily via oral gavage for 28 days at three dose levels (e.g., low, mid, high) determined from the acute MTD study. Include a vehicle control group.
-
Monitoring: Conduct daily clinical observations, and weekly measurements of body weight and food consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Perform a full necropsy and histopathological examination of all major organs to identify any treatment-related changes.
-
Calculation: The TD₅₀ is determined as the dose causing a specific adverse effect (e.g., a significant elevation in liver enzymes, or specific histopathological findings) in 50% of the animals. The No Observed Adverse Effect Level (NOAEL) is also a critical endpoint from this study.[11]
-
Synthesis and Comparison: Calculating the Therapeutic Index
With data from both efficacy and toxicity studies, the therapeutic index can be calculated. This value provides the most critical measure of the drug's potential. It is essential to compare this to existing standards of care or other compounds in development to contextualize its value.
| Parameter | This compound (Hypothetical Data) | Comparator: Isoniazid (Reference Data) | Significance |
| In Vitro MIC (Mtb) | 0.1 µM | 0.2 µM | Potent on-target activity |
| In Vitro IC₅₀ (HepG2) | 25 µM | 5000 µM | Off-target cytotoxicity |
| Selectivity Index (SI) | 250 | 25,000 | Early indicator of safety margin |
| In Vivo ED₅₀ (Mouse) | 30 mg/kg | 25 mg/kg | In vivo therapeutic dose |
| In Vivo TD₅₀ (Rat) | 900 mg/kg | 250 mg/kg | In vivo toxicity dose |
| Therapeutic Index (TI) | 30 | 10 | Overall safety margin |
| Table 2: A comparative analysis of the therapeutic index for this compound against a standard-of-care anti-tubercular drug. |
Interpretation: In this hypothetical scenario, our lead compound shows superior potency (lower MIC) but also higher in vitro cytotoxicity, leading to a lower Selectivity Index than Isoniazid. However, in the more clinically relevant in vivo studies, it demonstrates a significantly better therapeutic index (30 vs. 10). This could be due to favorable pharmacokinetics or metabolism that limits its toxicity in a whole organism. This profile would make it a strong candidate for further development.
Conclusion
Assessing the therapeutic index of a novel compound like this compound is a rigorous, multi-disciplinary endeavor that forms the bedrock of preclinical drug development. It requires a logical progression from high-throughput in vitro assays, which provide an early indication of selectivity, to comprehensive in vivo studies that evaluate efficacy, safety, and pharmacokinetics in a physiological setting. By integrating these datasets, we can derive a quantitative measure of the drug's safety margin, enabling an informed, data-driven decision on its potential to become a life-saving therapeutic. The framework presented here provides a robust pathway for such an assessment, ensuring both scientific integrity and strategic alignment with the ultimate goal of bringing safer, more effective drugs to patients.
References
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Pipzine Chemicals. (n.d.). 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid.
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- PubMed. (n.d.).
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- ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
- PubMed Central. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Benchchem. (n.d.).
- PubMed. (n.d.). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo.
- WuXi AppTec. (2024). The Vital Role of Toxicity Studies in New Drug Development.
- Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index.
- FDA. (2020).
- StudySmarter. (2024). Therapeutic Index: Definition & Formula.
- ACS Medicinal Chemistry Letters. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- ChemicalBook. (n.d.). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis.
- Frontiers in Pharmacology. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- Medical News Today. (2025).
- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
- NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ResearchGate. (2025).
- Medbullets Step 1. (2021). Therapeutic Index - Pharmacology.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide, a member of the bioactive imidazo[1,2-a]pyridine class. While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by analyzing its structural components: the imidazo[1,2-a]pyridine core, the carboxamide functional group, and the bromine substituent. This guide is structured to empower you with the knowledge to handle this compound with the highest degree of safety, moving from hazard understanding to operational execution and emergency preparedness.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any laboratory work commences, a thorough understanding of the potential hazards is critical. The principle of "as low as reasonably achievable" (ALARA) exposure should be applied at all times.[1] Given the limited specific data, we must infer the risk profile from closely related analogs and the parent heterocycle, pyridine.
Inferred Hazard Profile
Data from structurally similar compounds, such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and its ethyl ester, provide a strong basis for our safety assessment.[2][3] The primary hazards are summarized in the table below.
| Hazard Classification | Category | Associated Risk | Source (Analog) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3][4] | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3][4][5] | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Harmful | Other brominated carboxamides are classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] | 6-Bromopyridine-2-carboxamide |
The pyridine core itself is known to be harmful if swallowed, inhaled, or absorbed through the skin, with potential effects on the liver, kidneys, and central nervous system.[8][9] Therefore, treating this compound with a high degree of caution is the only prudent course of action.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE protocols, is essential to minimize exposure.
Engineering Controls
The primary engineering control for handling this powdered compound is a certified chemical fume hood . All manipulations, including weighing, transferring, and preparing solutions, must be performed within the fume hood to prevent the inhalation of airborne particles.[1] The work area should also be equipped with an eyewash station and a safety shower, with the location known to all personnel.[2]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.
-
Hand Protection: Wear chemical-resistant gloves at all times. Given the pyridine-like structure, nitrile gloves are a common choice, but it is crucial to double-glove and change gloves immediately upon contamination. For prolonged work, consider heavier-duty gloves such as butyl rubber or Viton™, and always consult the glove manufacturer's resistance chart for pyridine-class compounds.[8]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. However, due to the risk of serious eye irritation, it is strongly recommended to use splash-proof chemical goggles .[8] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[8]
-
Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. Ensure the material is appropriate for the solvents being used in the procedure. Do not wear shorts or open-toed shoes in the laboratory.[10]
-
Respiratory Protection: When engineering controls are not sufficient or during a spill cleanup, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter would be appropriate. Respirator use requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[8]
The following workflow illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.
Operational Plan: Safe Handling and Storage Protocols
Adherence to standardized procedures is critical for routine safety and experimental reproducibility.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).
-
Weighing: Tare the balance with a weigh boat inside. Carefully transfer the solid compound using a dedicated spatula. Avoid creating dust by using slow, deliberate movements.
-
Transfer: If transferring the solid to a flask, use a powder funnel. If making a solution, add the solvent to the flask first (if safe to do so) and then add the solid to minimize dust.
-
Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol), ensuring the cleaning wipes are disposed of as hazardous waste.
-
Personal Hygiene: Immediately after completing the task and removing PPE, wash hands thoroughly with soap and water.[6][11] Do not eat, drink, or apply cosmetics in the laboratory area.[8][10]
Storage Requirements
Proper storage is crucial to maintain chemical integrity and prevent accidental release.
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][12]
-
Container: Keep the container tightly closed and clearly labeled.[2][12][13]
-
Incompatibilities: Store away from strong oxidizing agents.[2][12]
-
Security: For potent or valuable compounds, consider storing in a locked cabinet or controlled-access area.[2]
Disposal Plan: Managing Brominated Chemical Waste
The disposal of this compound and all associated materials must comply with local, state, and federal regulations. Brominated organic compounds can pose environmental risks and may require specific disposal methods, such as high-temperature incineration.[14]
Waste Segregation and Disposal Workflow
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, contaminated silica gel) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Empty Containers: The original container, even if "empty," will contain residue and must be disposed of as hazardous waste.[2]
-
Disposal Request: Once the waste container is full, follow your institution's environmental health and safety (EHS) procedures to request a waste pickup.
Emergency Procedures: Preparedness and Response
Accidents are preventable but preparedness is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][4]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Wear appropriate PPE, including respiratory protection. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the lab and contact your institution's EHS department immediately.
References
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Hazard Summary: Pyridine. New Jersey Department of Health. [Link]
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Safety Data Sheet: Pyridine. Carl ROTH. [Link]
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Removal of Bromine from Polymer Blends... National Institutes of Health (PMC). [Link]
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Pyridine - IDLH. Centers for Disease Control and Prevention (NIOSH). [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Safety Data Sheet: Pyridine ≥99 %, for synthesis. Carl ROTH. [Link]
-
Which is the best way to recycle or neutralise Bromine? ResearchGate. [Link]
-
Chemwatch GHS SDS 1282 - PYRIDINE. Sdfine. [Link]
-
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate GHS Classification. PubChem. [Link]
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Chemical recycling of bromine-terminated polymers synthesized by ATRP. Royal Society of Chemistry. [Link]
-
Pyridine: Human health tier II assessment. Australian Government Department of Health. [Link]
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines... ResearchGate. [Link]
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines... SciSpace. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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Brominated flame retardants in waste electrical and electronic equipment... PubMed. [Link]
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Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents... PubMed. [Link]
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Removal of Bromine from Polymer Blends... ResearchGate. [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. Royal Society of Chemistry. [Link]
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Overview of the GHS Classification Scheme... National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
